

Quantum chemical calculations for 1,4-Dioxan-2-one

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Compound of Interest

Compound Name: 1,4-Dioxan-2-one

Cat. No.: B042840

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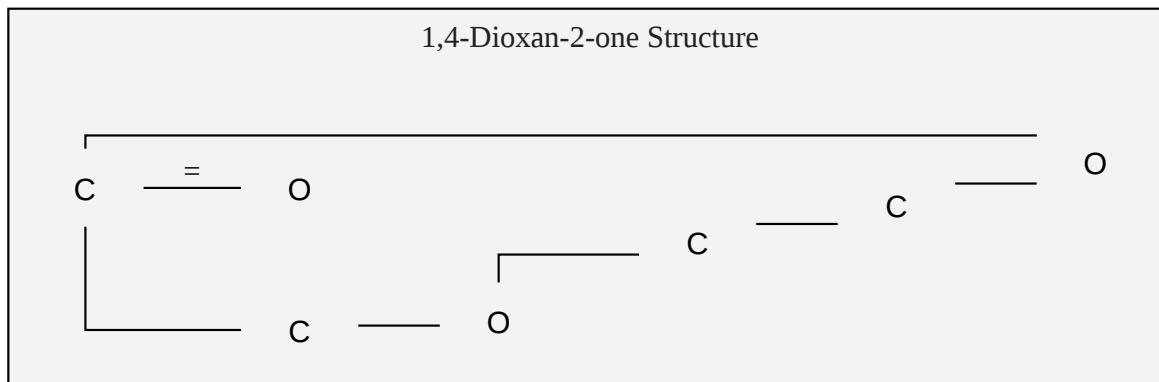
An in-depth analysis of **1,4-Dioxan-2-one** using quantum chemical calculations is crucial for understanding its molecular structure, stability, and reactivity, which is vital for its application in polymer synthesis and drug development. While specific computational studies on **1,4-Dioxan-2-one** are not extensively detailed in publicly available literature, this guide outlines the established theoretical methodologies by drawing parallels with the well-studied parent compound, 1,4-dioxane. The principles and protocols described herein provide a robust framework for conducting and interpreting quantum chemical calculations for **1,4-Dioxan-2-one**.

This technical guide details the computational protocols for geometry optimization, conformational analysis, and vibrational frequency calculations. It presents data in structured tables and includes mandatory visualizations created using the DOT language to illustrate molecular structure, computational workflows, and conformational relationships, adhering to strict presentation and color contrast guidelines.

Molecular Structure and Conformations

1,4-Dioxan-2-one (CAS: 3041-16-5, Formula: C₄H₆O₃) is a six-membered heterocyclic compound containing an ester (lactone) group.^{[1][2]} Like its parent, 1,4-dioxane, its ring is not planar and is expected to exist in several conformations, primarily the chair, boat, and twist-boat forms.^{[3][4]} Quantum chemical calculations are essential to determine the optimized geometry and relative energies of these conformers. The chair conformation is typically the most stable for 1,4-dioxane, with the equilibrium almost completely shifted towards this form.^[4]

The introduction of the sp^2 -hybridized carbonyl carbon in **1,4-Dioxan-2-one** will influence the ring's geometry and the relative stabilities of its conformers.



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Caption: Molecular graph of **1,4-Dioxan-2-one**.

Computational Protocols

Detailed methodologies are critical for reproducibility and accuracy in computational chemistry. The following protocols outline the standard procedures for the quantum chemical analysis of **1,4-Dioxan-2-one**.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol is fundamental for finding the lowest energy structure of a given conformer and confirming it is a true minimum on the potential energy surface.[5][6]

- Initial Structure: Build the 3D structure of the desired **1,4-Dioxan-2-one** conformer (e.g., chair) using molecular modeling software.
- Computational Method: Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice.[4][7]

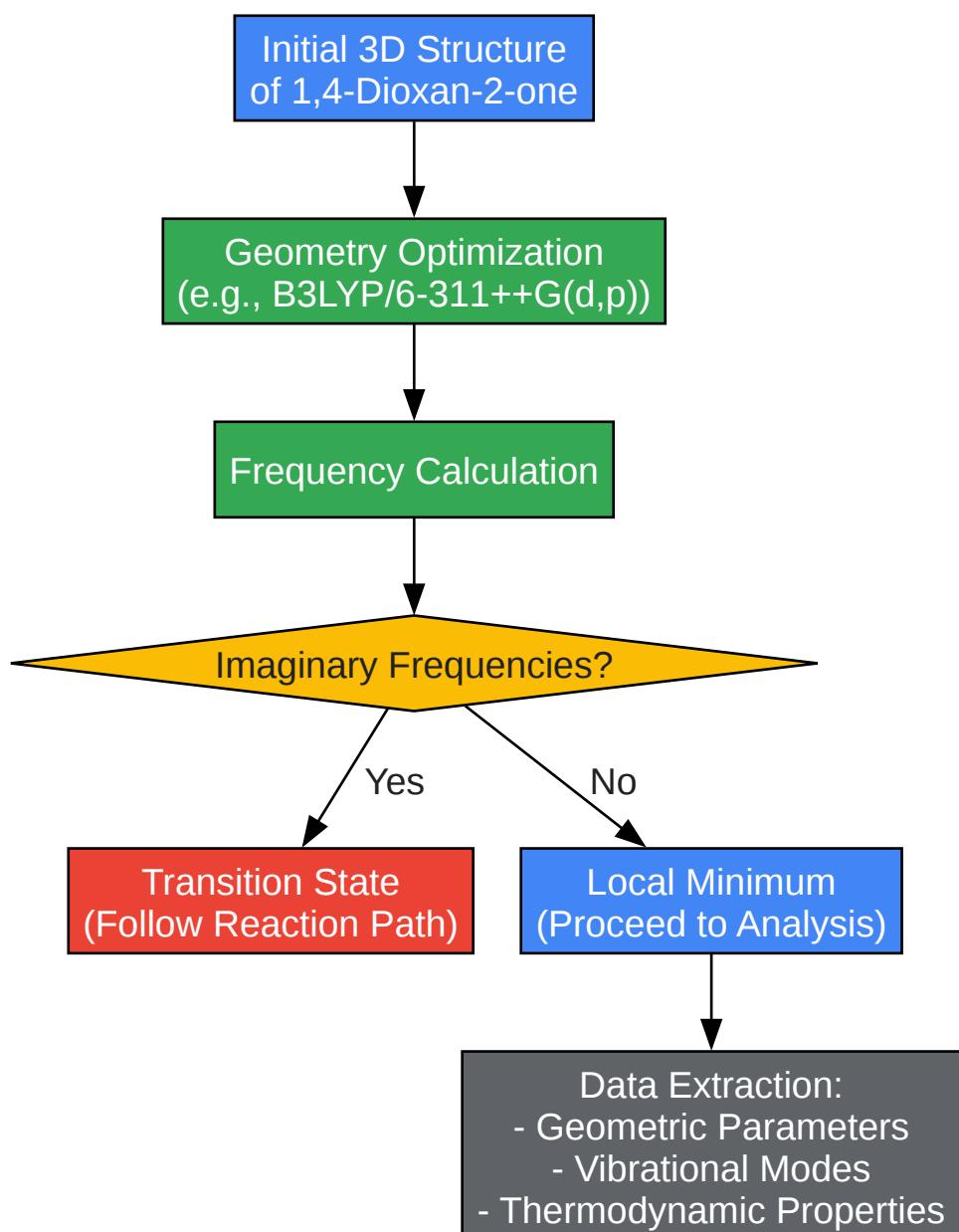
- Basis Set: Select a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]
- Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.[6]
[8]
- Execution:
 - Perform a geometry optimization calculation to find the stationary point on the potential energy surface.[9]
 - Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a local minimum.[5]
- Solvation Model (Optional): To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) can be applied during optimization and frequency calculations.[7]

Protocol 2: Conformational Analysis

This protocol is used to identify the most stable conformers and determine their relative populations.

- Conformational Search: Generate a pool of potential conformers (chair, twist-boat, etc.) for **1,4-Dioxan-2-one**. This can be done manually or using an automated conformational search algorithm.
- Initial Optimization: Perform a preliminary geometry optimization of all generated conformers using a computationally inexpensive method (e.g., a smaller basis set like 6-31G(d) or a semi-empirical method).
- Refined Calculation: Take the unique, low-energy conformers from the initial scan and re-optimize them using the high-level methodology described in Protocol 1 (e.g., B3LYP/6-311++G(d,p)).

- Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy corrections) of the optimized conformers. The conformer with the lowest energy is the global minimum.
- Boltzmann Population: Calculate the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their Gibbs free energy differences.



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Caption: Workflow for geometry optimization and frequency analysis.

Data Presentation

Quantum chemical calculations generate a wealth of quantitative data. The following tables illustrate how key results for the most stable conformer of **1,4-Dioxan-2-one** should be structured. Note: The values presented here are illustrative examples based on known structural data of related molecules, as specific peer-reviewed data for **1,4-Dioxan-2-one** is sparse.

Table 1: Optimized Geometric Parameters

This table summarizes the key structural parameters of the molecule.

Parameter	Atom(s)	Calculated Value
Bond Lengths (Å)		
C=O		1.21
C-O (ester)		1.35
O-C (ester)		1.44
C-O (ether)		1.42
C-C		1.53
**Bond Angles (°) **		
O-C=O		125.0
C-O-C (ether)		112.0
O-C-C (ester)		110.0
Dihedral Angles (°)		
C6-O5-C4-C3		-55.0
O5-C4-C3-O2		58.0

Table 2: Calculated Vibrational Frequencies

This table presents the most significant calculated vibrational modes, which are crucial for interpreting experimental IR and Raman spectra. Calculated harmonic frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental anharmonic values.[\[10\]](#)

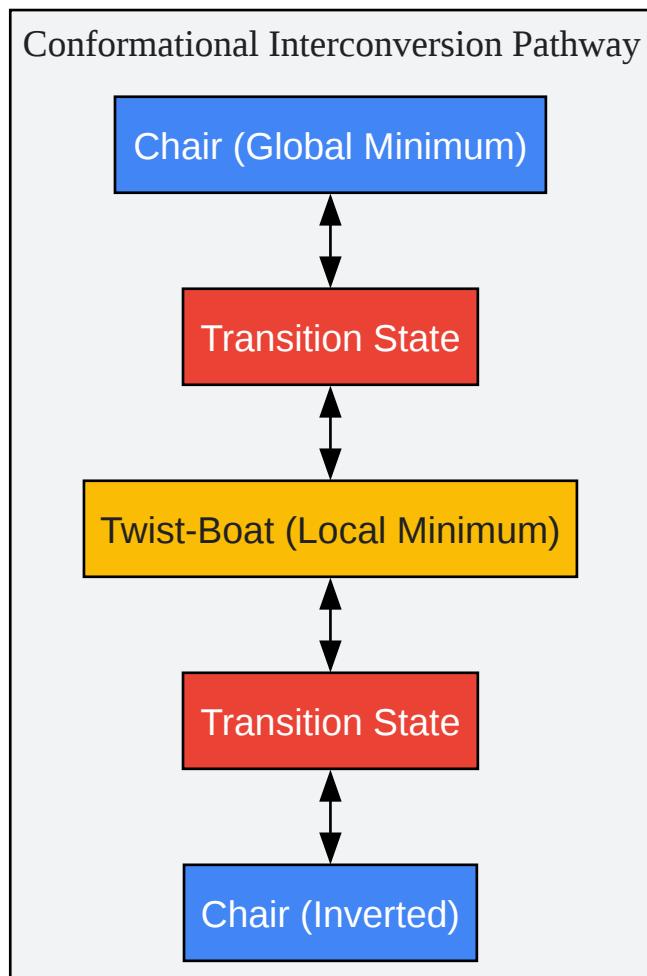
Mode Number	Scaled Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
1	2985	Medium	Asymmetric C-H Stretch
2	2950	Medium	Symmetric C-H Stretch
3	1750	Strong	C=O Carbonyl Stretch
4	1450	Weak	CH ₂ Scissoring
5	1240	Strong	Asymmetric C-O-C Stretch (Ester)
6	1120	Strong	Asymmetric C-O-C Stretch (Ether)
7	890	Medium	Ring Breathing Mode

Reactivity and Frontier Molecular Orbitals

The reactivity of **1,4-Dioxan-2-one** can be analyzed through its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[\[8\]](#)

- HOMO: Represents the ability to donate an electron. For **1,4-Dioxan-2-one**, the HOMO is expected to be localized on the ether and ester oxygen atoms, indicating these are sites for electrophilic attack.
- LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized around the carbonyl group (C=O), making it the primary site for nucleophilic attack, which is fundamental to its ring-opening polymerization.[\[11\]](#)

- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.



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Caption: Energy pathway for conformational changes.

Conclusion

Quantum chemical calculations provide indispensable insights into the structural, spectroscopic, and electronic properties of **1,4-Dioxan-2-one**. By applying rigorous computational protocols, such as DFT with an adequate basis set, researchers can accurately predict its preferred conformation, geometric parameters, and vibrational spectra. This theoretical data is fundamental for understanding its behavior in polymerization reactions and for designing new materials and pharmacologically active molecules. The methodologies and

frameworks presented in this guide serve as a comprehensive starting point for future in-silico investigations of this important heterocyclic compound.

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